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Compound of Interest

Compound Name: ALK4290 dihydrochloride

Cat. No.: B10860155 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290, is a potent, orally bioavailable small

molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1] This technical guide

provides a comprehensive overview of ALK4290, including its chemical properties, mechanism

of action, preclinical pharmacology, clinical development, and the signaling pathways it

modulates. The information presented is intended to support researchers and drug

development professionals in understanding the therapeutic potential of this compound,

primarily in the context of neovascular age-related macular degeneration (nAMD).

Chemical Properties
A summary of the key chemical properties of ALK4290 dihydrochloride is presented in the

table below.
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Property Value

CAS Number 1372127-19-9

Synonyms AKST4290 dihydrochloride

Molecular Formula C₂₃H₃₀Cl₂N₂O₂

Molecular Weight 453.41 g/mol

Mechanism of Action Potent and orally active CCR3 inhibitor

Binding Affinity (Ki) 3.2 nM for human CCR3[1]

Mechanism of Action
ALK4290 exerts its therapeutic effects by selectively inhibiting the C-C chemokine receptor

type 3 (CCR3). CCR3 and its primary ligand, eotaxin (CCL11), are key players in inflammatory

and angiogenic pathways. In the context of nAMD, the eotaxin/CCR3 axis is implicated in the

recruitment of immune cells to the retina and the promotion of choroidal neovascularization

(CNV), a hallmark of the disease.

By blocking the interaction between eotaxin and CCR3, ALK4290 is proposed to:

Reduce the infiltration of pro-inflammatory immune cells, such as eosinophils and

macrophages, into the retinal tissue.

Inhibit the proliferation and migration of endothelial cells, thereby suppressing the growth of

new, leaky blood vessels in the choroid.

Modulate the inflammatory microenvironment of the retina, potentially protecting

photoreceptor cells from damage.[2]

Preclinical Pharmacology
In Vitro Activity

Assay Description Result

CCR3 Binding Affinity
Competitive binding assay with

human CCR3 (hCCR3).
Ki = 3.2 nM[1]
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In Vivo Efficacy in Animal Models
ALK4290 has demonstrated efficacy in animal models of retinal disease, particularly the

sodium iodate-induced retinal degeneration model in mice, which mimics features of AMD.

Model Animal Treatment Key Findings

Sodium Iodate-

Induced Retinal

Degeneration

C57BL/6 Mice
AKST4290 (60 mg/kg,

oral, twice daily)

- Significantly reduced

the infiltration of

monocytes,

neutrophils, and CD4+

T cells into the retinal

pigment epithelium

(RPE).- Decreased

the levels of

inflammatory

chemokines CCL5

and CXCL9 in the

degenerating RPE.[3]

Laser-Induced

Choroidal

Neovascularization

JR5558 Mice

Systemic

administration of

CCR3 antagonists

Dose-dependent

reduction in

spontaneous CNV.[4]

Pharmacokinetics
Pharmacokinetic studies in mice have shown that orally administered AKST4290 preferentially

accumulates in the eye, specifically in the RPE/choroid, which is the primary site of pathology

in nAMD.
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Animal Model Administration Key Findings

C57BL/6 Mice
Single oral dose (10 mg/kg) of

[14C]-AKST4290

- Maximal radioactivity levels in

the uveal tract at 24 hours

post-dose.- Sustained levels

detected up to 12 weeks post-

dose.[5]

C57BL/6 and Balb/c Mice Single oral dose (30 mg/kg)

- High levels of AKST4290

detected in the RPE/choroid at

0.5, 2, and 24 hours post-

dose.[5]

Experimental Protocols
Sodium Iodate-Induced Retinal Degeneration Model
This model is used to induce oxidative stress and subsequent death of the RPE and

photoreceptors, mimicking key aspects of AMD.

Animal Species: C57BL/6 mice.

Induction: A single intravenous (IV) injection of sodium iodate (NaIO₃). The dosage can be

varied to produce different degrees of retinal damage.[6][7]

Treatment: AKST4290 is administered orally, typically twice daily, starting before or after the

NaIO₃ injection, depending on the study design (prophylactic or therapeutic).

Readouts:

In Vivo Imaging:

Fundus Autofluorescence (FAF): To visualize the area of retinal damage.[4]

Spectral-Domain Optical Coherence Tomography (SD-OCT): For quantitative

measurement of retinal thickness and visualization of retinal layers.[4]
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Immunohistochemistry: Staining of retinal sections for specific markers (e.g., RPE65) to

assess cell survival and morphology.[4]

Flow Cytometry: To quantify the infiltration of different immune cell populations into the

retina and RPE/choroid.[3]

Flow Cytometry for Retinal Immune Cell Infiltration
This protocol allows for the quantification and characterization of immune cells in the retina.

Tissue Preparation:

Perfuse the mice with PBS to remove blood from the retinal vasculature.

Enucleate the eyes and dissect the retinas.

Digest the retinal tissue with enzymes (e.g., collagenase, DNase) to obtain a single-cell

suspension.[8]

Staining:

Incubate the cell suspension with a cocktail of fluorescently labeled antibodies against

specific cell surface markers to identify different immune cell populations (e.g., CD45 for

leukocytes, CD11b for myeloid cells, Ly6G for neutrophils, CD4 for T helper cells).[9]

Data Acquisition and Analysis:

Analyze the stained cells using a flow cytometer.

Gate on specific cell populations based on their marker expression to quantify the number

and percentage of different immune cells.[3]

Clinical Development in Neovascular AMD
ALK4290 (AKST4290) has been evaluated in several Phase 2 clinical trials for the treatment of

nAMD, both as a monotherapy and in combination with anti-VEGF agents.
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Phase 2a Study in Treatment-Naïve nAMD
(NCT03558061)
This open-label study evaluated the safety and efficacy of AKST4290 monotherapy in patients

newly diagnosed with nAMD.

Parameter Details

Study Design Open-label, single-arm

Patient Population 30 treatment-naïve nAMD patients

Treatment
AKST4290 400 mg orally twice daily for 6

weeks[10]

Primary Endpoint
Mean change in Best Corrected Visual Acuity

(BCVA) from baseline to 6 weeks[10]

Results

- Mean BCVA improvement of +7.0 letters.[10]-

82.8% of patients had stable or improved BCVA.

[10]- 20.7% of patients gained ≥15 letters.[10]

Safety
Well-tolerated with no severe or serious adverse

events reported.[10]

Phase 2a Study in Refractory nAMD (NCT03558074)
This open-label study assessed the efficacy and safety of AKST4290 monotherapy in patients

with nAMD who were refractory to anti-VEGF therapy.
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Parameter Details

Study Design Open-label, single-arm

Patient Population 26 refractory nAMD patients[11]

Treatment
AKST4290 400 mg orally twice daily for 6

weeks[5]

Primary Endpoint
Mean change in BCVA from baseline to 6

weeks[5]

Results

- Mean BCVA improvement of +2 letters.[11]-

72% of patients had stable or improved BCVA.

[11]

Safety Well-tolerated.

Phase 2b Study in Treatment-Naïve nAMD (PHTHALO -
NCT04331730)
This randomized, double-masked, placebo-controlled study is evaluating AKST4290 in

combination with aflibercept injections.

Parameter Details

Study Design
Randomized, double-masked, placebo-

controlled, dose-ranging

Patient Population
Approximately 150 treatment-naïve nAMD

patients[12]

Treatment Arms

1. AKST4290 400 mg twice daily + aflibercept2.

AKST4290 800 mg twice daily + aflibercept3.

Placebo + aflibercept[12]

Primary Endpoint Mean change in BCVA from baseline

Status Ongoing
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Signaling Pathways
CCR3 Signaling in Angiogenesis and Inflammation
The binding of eotaxin (CCL11) to CCR3 on endothelial and immune cells triggers a cascade of

intracellular signaling events that promote angiogenesis and inflammation. ALK4290 acts as an

antagonist at the CCR3 receptor, blocking these downstream effects.
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Caption: ALK4290 inhibits the Eotaxin/CCR3 signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of ALK4290 in a

preclinical model of nAMD.
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Caption: Workflow for preclinical evaluation of ALK4290.

Safety and Tolerability
Across the Phase 2a clinical trials, ALK4290 has been reported to be safe and well-tolerated.

No severe or serious adverse events directly attributable to the study drug were reported in
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these studies.[10][11] The ongoing Phase 2b trial will provide more comprehensive safety data

in a larger patient population and in combination with standard-of-care anti-VEGF therapy.

Conclusion
ALK4290 dihydrochloride is a promising, orally administered CCR3 inhibitor with a well-

defined mechanism of action targeting key pathways in the pathogenesis of neovascular AMD.

Preclinical studies have demonstrated its ability to reduce inflammation and immune cell

infiltration in the retina. Phase 2a clinical trials have provided encouraging preliminary evidence

of its efficacy and a favorable safety profile in both treatment-naïve and refractory nAMD

patients. The ongoing Phase 2b clinical trial will be crucial in further establishing the therapeutic

potential of ALK4290 as a novel treatment for this leading cause of vision loss.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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